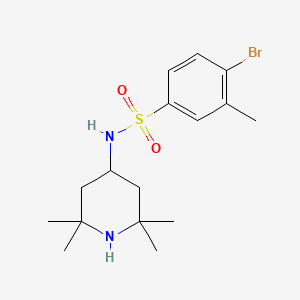amine CAS No. 1246822-41-2](/img/structure/B602992.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-hydroxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.
Chlorination: The brominated product is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to obtain 2-bromo-5-chloro-4-methylphenyl.
Sulfonylation: The chlorinated product is reacted with sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative.
Amination: Finally, the sulfonyl derivative is reacted with 2-aminoethanol under basic conditions to yield (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2-Bromo-5-chloro-4-methylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-4-methylphenyl)sulfonylamine
- (2-Chloro-5-methylphenyl)sulfonylamine
- (2-Bromo-5-chlorophenyl)sulfonylamine
Uniqueness
(2-Bromo-5-chloro-4-methylphenyl)sulfonylamine is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization and derivatization.
Propriétés
Numéro CAS |
1246822-41-2 |
|---|---|
Formule moléculaire |
C9H11BrClNO3S |
Poids moléculaire |
328.61g/mol |
Nom IUPAC |
2-bromo-5-chloro-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11BrClNO3S/c1-6-4-7(10)9(5-8(6)11)16(14,15)12-2-3-13/h4-5,12-13H,2-3H2,1H3 |
Clé InChI |
LMPOICZQCOKSTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B602910.png)
![N-[1-(hydroxymethyl)propyl]-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B602912.png)
amine](/img/structure/B602914.png)
![[3-(Diethylamino)propyl][(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B602915.png)
![[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B602916.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B602919.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602921.png)

![1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B602923.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine](/img/structure/B602927.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602931.png)
![2-{4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B602932.png)
